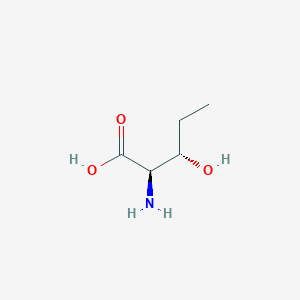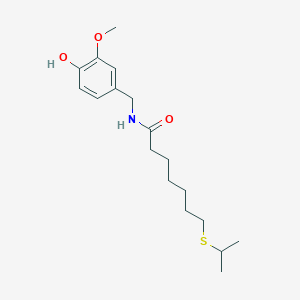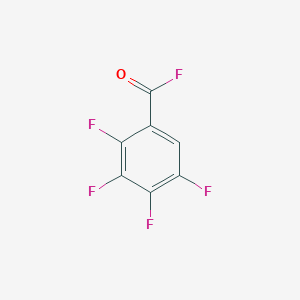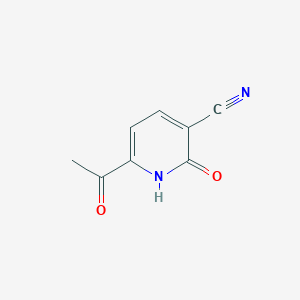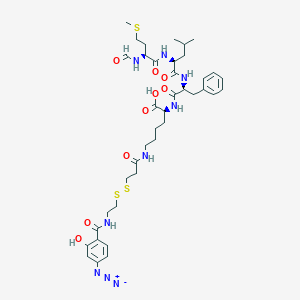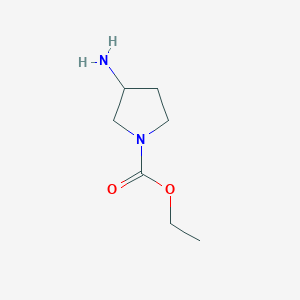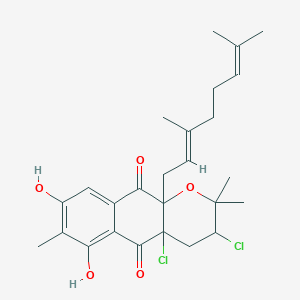
Antibiotic SF2415B3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotics are essential drugs that are used to treat bacterial infections. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which pose a significant threat to public health. In recent years, there has been a growing interest in the development of new antibiotics that can combat antibiotic-resistant bacteria. One such antibiotic is SF2415B3.
Mechanism Of Action
SF2415B3 targets the bacterial cell wall by inhibiting the synthesis of peptidoglycan, a vital component of the cell wall. This leads to the weakening of the cell wall, ultimately resulting in bacterial cell death.
Biochemical And Physiological Effects
SF2415B3 has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development as an antibiotic. It has also been found to have a low propensity for inducing antibiotic resistance in bacteria.
Advantages And Limitations For Lab Experiments
One advantage of SF2415B3 is its potent antibacterial activity against a wide range of Gram-positive bacteria. However, one limitation is that it is not effective against Gram-negative bacteria, which have a more complex cell wall structure.
Future Directions
There are several future directions for the development of SF2415B3 as an antibiotic. One direction is to investigate its efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with antibiotics. Another direction is to explore the potential of SF2415B3 as a topical antibiotic for the treatment of skin infections. Additionally, further research is needed to understand the mechanism of action of SF2415B3 and to identify any potential drug-drug interactions.
Synthesis Methods
SF2415B3 is a natural product antibiotic that is produced by the Streptomyces sp. SF2415 strain. The synthesis of SF2415B3 involves the fermentation of the Streptomyces sp. SF2415 strain in a nutrient-rich medium. The antibiotic is then extracted from the fermentation broth using various purification techniques.
Scientific Research Applications
SF2415B3 has been the subject of extensive scientific research due to its potent antibacterial activity. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). SF2415B3 has also been found to have a synergistic effect when used in combination with other antibiotics.
properties
CAS RN |
110200-29-8 |
|---|---|
Product Name |
Antibiotic SF2415B3 |
Molecular Formula |
C26H32Cl2O5 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3/b15-10+ |
InChI Key |
ZLFOHASQVSADOU-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)C/C=C(\C)/CCC=C(C)C)(C)C)Cl)Cl)O |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





